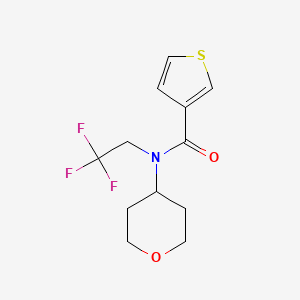

![molecular formula C10H10FNO B3010286 2-Propenamide, n-[(2-fluorophenyl)methyl]- CAS No. 1156761-65-7](/img/structure/B3010286.png)

2-Propenamide, n-[(2-fluorophenyl)methyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of precursor molecules that are modified through chemical reactions to obtain the desired product. For example, the synthesis of 3-methyl-4-phenyl-3-butenamide involves the reaction of 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C, followed by treatment with hydrochloric acid-water to yield the target compound . Similarly, the synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide is achieved by reacting amphetamine with flurbiprofen . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of 2-Propenamide, N-[(2-fluorophenyl)methyl]-.

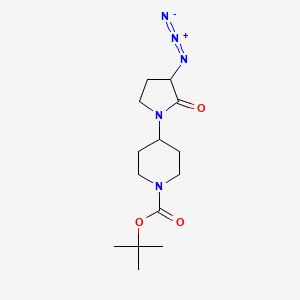

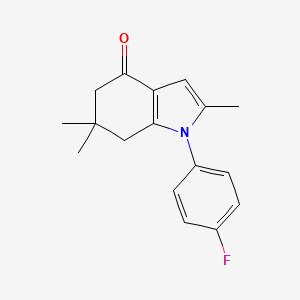

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Propenamide, N-[(2-fluorophenyl)methyl]- is characterized using various analytical techniques. For instance, the hybrid molecule 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was fully analyzed and characterized via 1H, 13C NMR, UV, IR, HPLC, and mass spectral data . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compounds.

Chemical Reactions Analysis

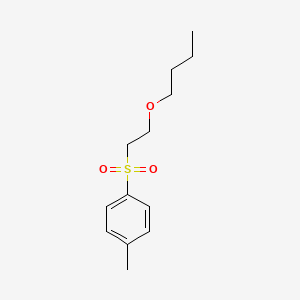

The reactivity profile of acrylamide derivatives, such as α-thio-β-chloroacrylamides, demonstrates their synthetic utility, enabling a diverse range of transformations . The solubility data and thermodynamic modeling of these compounds are crucial for process optimization, particularly for their isolation with high efficiency and control . This information is valuable for understanding the chemical behavior of 2-Propenamide, N-[(2-fluorophenyl)methyl]- and predicting its reactions under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are essential for their practical application. The solubility of N-(4-methylphenyl-Z-3-chloro-2-(phenylthio)propenamide in various solvents and at different temperatures provides a basis for understanding the solubility behavior of similar compounds . Such data are determined using methods like the gravimetric method and are important for designing synthesis and isolation processes for compounds like 2-Propenamide, N-[(2-fluorophenyl)methyl]-.

Scientific Research Applications

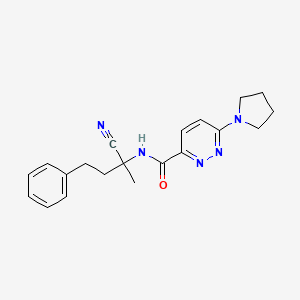

Histone Deacetylase Inhibition

2-Propenamide derivatives have been studied for their role as inhibitors of human histone deacetylase (HDAC). Specifically, a series of N-hydroxy-3-phenyl-2-propenamides have shown potent inhibition of HDAC, with one compound, NVP-LAQ824, demonstrating significant activity in tumor models and entering clinical trials (Remiszewski et al., 2003).

Fluorescent pH Probe Development

Compounds related to 2-Propenamide have been utilized in developing fluorescent pH probes. Specifically, 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP) has been used as a ratiometric fluorescent pH probe for strong-acidity pH detection in living cells (Nan et al., 2015).

Antitumor Activity and Pharmacokinetics

Further research into N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, related to 2-Propenamide, has explored their role as novel histone deacetylase inhibitors (HDACi). These compounds have shown potential in the treatment of cancer and other disorders, demonstrating remarkable stability and antitumor activity in vivo (Thaler et al., 2010).

Optical and Thermodynamic Properties

Studies on derivatives of 2-Propenamide have revealed unique optical properties, such as mechanofluorochromic properties, which vary based on the molecule's stacking mode. This property has been studied in 3-aryl-2-cyano acrylamide derivatives (Song et al., 2015). Additionally, thermodynamic properties of certain 2-Propenamide derivatives have been explored, contributing to the understanding of their combustion and vapor pressure characteristics (Sobechko et al., 2018).

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYBYNRQXFJSJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenamide, n-[(2-fluorophenyl)methyl]- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)

![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)

![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)

![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)